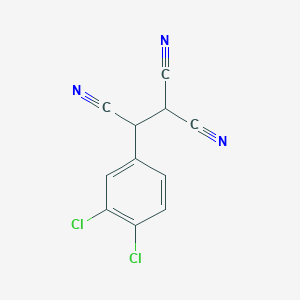
lambda~1~-Thallanyl--europium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lambda~1~-Thallanyl–europium (3/1): is a compound formed by the combination of europium and thallium in a 3:1 ratio. Europium is a lanthanide metal known for its unique optical and magnetic properties, while thallium is a post-transition metal with significant applications in electronics and optics.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of lambda1-Thallanyl–europium (3/1) typically involves the reaction of europium and thallium salts under controlled conditions. One common method is the co-precipitation technique, where europium and thallium salts are dissolved in a suitable solvent and then precipitated by adding a precipitating agent. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods: Industrial production of lambda1-Thallanyl–europium (3/1) may involve more advanced techniques such as high-temperature solid-state reactions or hydrothermal synthesis. These methods ensure higher purity and yield of the compound, making them suitable for large-scale production .
化学反应分析
Types of Reactions: Lambda1-Thallanyl–europium (3/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or higher oxidation state complexes, while reduction may produce lower oxidation state compounds or elemental forms .
科学研究应用
Lambda~1~-Thallanyl–europium (3/1) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Employed in bioimaging and biosensing applications owing to its luminescent properties.
Medicine: Potential use in medical imaging and as a therapeutic agent in certain treatments.
Industry: Utilized in the development of advanced materials for electronics, photonics, and optoelectronics
作用机制
The mechanism of action of lambda1-Thallanyl–europium (3/1) involves its interaction with specific molecular targets and pathways. In bioimaging applications, the compound’s luminescent properties are exploited to visualize biological structures. In catalytic applications, the compound’s electronic configuration facilitates various chemical transformations by lowering activation energies and stabilizing transition states .
相似化合物的比较
Europium Oxide (Eu2O3): Known for its use in phosphors and catalysts.
Europium Chloride (EuCl3): Utilized in organic synthesis and as a precursor for other europium compounds.
Thallium(I) Chloride (TlCl): Applied in optics and electronics
Uniqueness: Lambda1-Thallanyl–europium (3/1) is unique due to its combination of europium and thallium, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific luminescent and catalytic characteristics .
属性
CAS 编号 |
12061-49-3 |
|---|---|
分子式 |
EuTl3 |
分子量 |
765.11 g/mol |
InChI |
InChI=1S/Eu.3Tl |
InChI 键 |
FOCBYRJCEGKYAU-UHFFFAOYSA-N |
规范 SMILES |
[Eu].[Tl].[Tl].[Tl] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


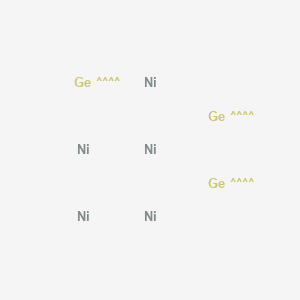
![7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14732337.png)
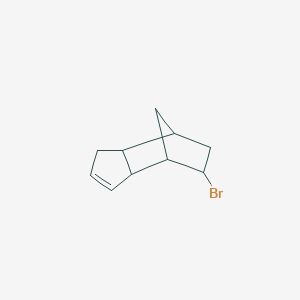

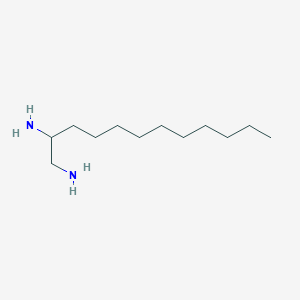
![6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid](/img/structure/B14732364.png)
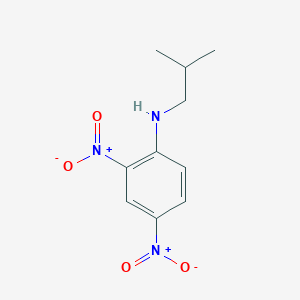
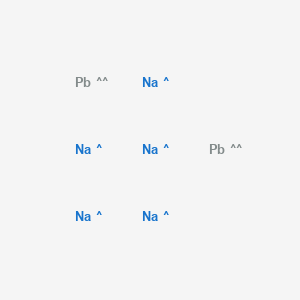
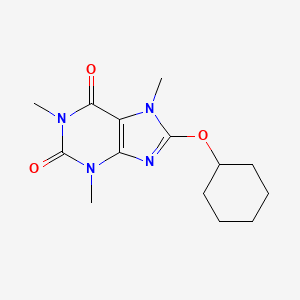
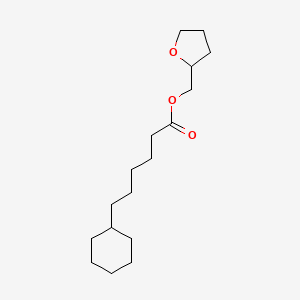


![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
